3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
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Overview
Description
3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a chemical compound with a complex structure that includes a cyano group, a fluorophenyl group, and a methoxypropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and a Lewis acid catalyst like aluminum chloride.
Addition of the Methoxypropyl Group: The final step involves the addition of the methoxypropyl group through an etherification reaction using methoxypropyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the methoxy group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes by binding to their active sites.
Receptor Interaction: Modulating the activity of receptors by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-fluorophenyl)benzamide: Lacks the methoxypropyl group, resulting in different chemical properties and biological activities.
3-cyano-N-(2-(2-chlorophenyl)-2-methoxypropyl)benzamide: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and applications.
3-cyano-N-(2-(2-methylphenyl)-2-methoxypropyl)benzamide:
Uniqueness
3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is unique due to the presence of the fluorophenyl and methoxypropyl groups, which confer specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
3-cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-18(23-2,15-8-3-4-9-16(15)19)12-21-17(22)14-7-5-6-13(10-14)11-20/h3-10H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWSGPNVASQWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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